molecular formula C14H19ClN6O B1149238 齐多夫定 CAS No. 136777-48-5

齐多夫定

货号: B1149238
CAS 编号: 136777-48-5
分子量: 322.79 g/mol
InChI 键: QXNOPHSMRJNHHG-SCYNACPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ziagen is an antiviral medication used to treat HIV-1 infection in adults and children. It is a nucleoside reverse transcriptase inhibitor (NRTI) that works by blocking the action of reverse transcriptase, the enzyme responsible for the replication of HIV-1. Ziagen is used in combination with other antiviral medications and is approved by the Food and Drug Administration (FDA) for the treatment of HIV-1 infection in adults and children.

科学研究应用

  1. 增强抗病毒效力

    将磷酰胺前核苷酸 (ProTide) 技术应用于阿巴卡韦可显着提高其抗 HIV 效力。与母体阿巴卡韦化合物相比,这种增强归因于暴露于阿巴卡韦 ProTide 后在细胞中形成的碳核苷三磷酸水平升高 (Mcguigan 等人,2005).

  2. 人肝细胞溶胶和醇脱氢酶同工酶的代谢活化

    阿巴卡韦通过将伯-β-γ-不饱和醇氧化为羧酸来代谢。这个过程由人细胞溶胶和醇脱氢酶 (ADH) 的特定同工酶介导,并且是阿巴卡韦代谢的主要途径 (Walsh 等人,2002).

  3. 阿巴卡韦的高效合成

    已经开发出一种用于阿巴卡韦的高效合成工艺,克服了早期方法中的问题步骤。这种改进的合成包括从手性环戊烯基前体构建嘌呤成分 (Daluge 等人,2000).

  4. 日本的上市后安全性分析

    在日本对齐多夫定(阿巴卡韦硫酸盐)进行的上市后监测提供了有价值的安全性数据,表明其在 HIV 治疗中的用途 (Kurita 等人,2014).

  5. 抑制和耐药的分子机制

    已经探索了对 HIV-1 RT 的抑制和耐药的分子机制,特别是关于源自阿巴卡韦的活性化合物碳核苷三磷酸的见解。这些发现对于理解和改进抗病毒治疗至关重要 (Ray 等人,2002).

  6. 在儿科治疗中的应用

    尽管数据有限,但阿巴卡韦具有使其可用于儿科抗逆转录病毒治疗的特性,突出了其在更广泛的 HIV 管理策略中的作用 (Levin,2002).

  7. 齐多夫定及其代谢物的分析

    毛细管电泳离子阱质谱法已被用来分析齐多夫定及其磷酸化代谢物。该方法对于了解药物的药代动力学和动力学至关重要 (Cai 等人,2003).

作用机制

Target of Action

Abacavir sulfate, also known as Ziagen, is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) primarily used to treat HIV and AIDS . Its primary target is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the HIV virus .

Mode of Action

Abacavir interacts with its target, the HIV-1 reverse transcriptase, by mimicking the natural substrate of the enzyme . Once inside the cell, abacavir is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP), an analogue of deoxyguanosine-5’-triphosphate (dGTP) . CBV-TP competes with the natural substrate dGTP and gets incorporated into the viral DNA, thereby inhibiting the activity of HIV-1 reverse transcriptase .

Biochemical Pathways

The primary biochemical pathway affected by abacavir is the replication process of the HIV virus. By inhibiting the reverse transcriptase enzyme, abacavir prevents the conversion of viral RNA into DNA, a critical step in the replication of retroviruses like HIV .

Pharmacokinetics

Abacavir has a bioavailability of 83%, indicating a high degree of absorption in the body . It is metabolized in the liver and has an elimination half-life of approximately 1.54 ± 0.63 hours . The excretion of abacavir involves both the kidneys (1.2% abacavir, 30% 5’-carboxylic acid metabolite, 36% 5’-glucuronide metabolite, 15% unidentified minor metabolites) and fecal route (16%) .

Result of Action

The molecular effect of abacavir’s action is the inhibition of viral DNA synthesis, which results in the prevention of HIV replication . On a cellular level, this leads to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against infections .

Action Environment

The efficacy and stability of abacavir can be influenced by various environmental factors. For instance, genetic factors can play a role, as certain genetic profiles are associated with a higher risk of hypersensitivity to abacavir . Additionally, the presence of other medications can impact the effectiveness and side effects of abacavir. For example, a study found that methadone clearance increased when taken with abacavir .

安全和危害

Ziagen is associated with hypersensitivity reactions (allergic reactions) that usually occur within the first 6 weeks of treatment and can be life-threatening. The risk of hypersensitivity is higher in patients who have the HLA-B*5701 gene .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ziagen involves the conversion of guanosine to abacavir through a series of chemical reactions.", "Starting Materials": [ "Guanosine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Sodium borohydride", "Acetic acid", "Chloroacetic acid", "Sodium methoxide", "Sodium nitrite", "Sulfuric acid", "Sodium azide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Guanosine is treated with sodium hydroxide and hydrochloric acid to form guanine.", "Guanine is then reacted with methanol and acetic anhydride to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine is then treated with sodium bicarbonate and chloroacetic acid to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate is then reduced with sodium borohydride and acetic acid to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-methoxymethyl ether.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-methoxymethyl ether is then reacted with sodium methoxide and chloroacetic acid to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-azido-3'-deoxythymidine.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-azido-3'-deoxythymidine is then treated with sulfuric acid and sodium nitrite to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-thiocyanate.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-thiocyanate is then reacted with sodium azide and hydrogen gas in the presence of palladium on carbon to form abacavir.", "Abacavir is then purified and formulated into Ziagen tablets." ] }

136777-48-5

分子式

C14H19ClN6O

分子量

322.79 g/mol

IUPAC 名称

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride

InChI

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10+;/m1./s1

InChI 键

QXNOPHSMRJNHHG-SCYNACPDSA-N

手性 SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.Cl

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

规范 SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。